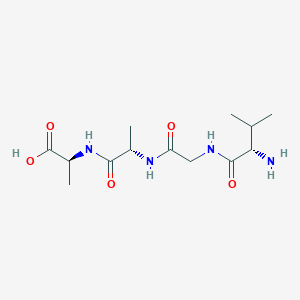
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxy group, an oxo group, and a selenocyanate group attached to a pyran ring. This compound has garnered interest due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate typically involves the reaction of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species that can modulate cellular signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. Unlike these naturally occurring compounds, this compound has a unique pyran ring structure, which may confer distinct chemical and biological properties. Similar compounds include:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
675833-55-3 |
|---|---|
Fórmula molecular |
C8H7NO3Se |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
(5-methoxy-4-oxopyran-2-yl)methyl selenocyanate |
InChI |
InChI=1S/C8H7NO3Se/c1-11-8-3-12-6(2-7(8)10)4-13-5-9/h2-3H,4H2,1H3 |
Clave InChI |
GHNJYMFPNFIVCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=COC(=CC1=O)C[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)

![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)

![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)




![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)


